Ablukast sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
96565-55-8 |
|---|---|
Molecular Formula |
C28H33NaO8 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
sodium;6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C28H34O8.Na/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33;/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33);/q;+1/p-1 |
InChI Key |
IQXFQHXFCSOQGI-UHFFFAOYSA-M |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)[O-])C(=O)C.[Na+] |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)[O-])C(=O)C.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ablukast Sodium
Established Synthetic Pathways for Ablukast (B1666472) Sodium
The synthesis of ablukast has been efficiently achieved through multi-step processes, often commencing with readily available chemical precursors. These pathways focus on the strategic construction of the core chromone (B188151) ring system and the subsequent attachment of the necessary side chains.
Precursor-Based Synthesis Approaches (e.g., utilization of 2,4-dihydroxyacetophenone)
A prominent and efficient synthetic route to ablukast begins with 2,4-dihydroxyacetophenone. researchgate.net This starting material undergoes a Claisen condensation with ethyl oxalate (B1200264). researchgate.net The resulting product is then subjected to hydrogenation to yield a chromane (B1220400) ester. researchgate.net A subsequent Fries rearrangement, followed by transesterification with methanol (B129727), sets the stage for alkylation. researchgate.net This strategic use of 2,4-dihydroxyacetophenone is a cornerstone in forming the chromone structure central to ablukast.
Other research has also highlighted the use of 2,4-dihydroxyacetophenone as a starting point for synthesizing various flavone (B191248) derivatives, which share the chromone core with ablukast. sysrevpharm.org These methods, such as the Baker-Venkataraman reaction, further underscore the versatility of this precursor in the synthesis of complex heterocyclic compounds. sysrevpharm.org
| Precursor | Reaction Type | Intermediate/Product | Reference |
| 2,4-dihydroxyacetophenone | Claisen Condensation | Chromane ester | researchgate.net |
| 2,4-dihydroxyacetophenone | Baker-Venkataraman Reaction | 2,4-dihydroxydibenzoylmethane | sysrevpharm.org |
| 2-chloro-3',4'-dihydroxyacetophenone | Azidation followed by Hydrogenation | 2-amino-3',4'-dihydroxyacetophenone hydrochloride | prepchem.com |
Chromone Ring System Formation via Condensation and Cyclodehydration Reactions
The formation of the chromone ring is a critical step in the synthesis of ablukast and related compounds. This is typically achieved through condensation and subsequent cyclodehydration reactions. researchgate.net For instance, the condensation of 2-hydroxyacetophenones with tert-butyl oxalate in the presence of sodium ethoxide, followed by cyclodehydration, provides an efficient one-pot method to obtain chromone-2-carboxylates. researchgate.net This approach offers advantages in terms of yield and reaction time compared to conventional methods using diethyl oxalate. researchgate.net
The classic routes to chromone synthesis from ortho-hydroxyarylalkylketones include the Claisen condensation, Baker-Venkataraman reaction, and Kostanecki-Robinson reaction. researchgate.net These established methods provide a robust foundation for constructing the bicyclic chromone fragment, which is recognized as a privileged structure in medicinal chemistry. researchgate.net
Strategies for Chemical Modification and Analogue Generation of Ablukast Sodium
The chemical modification of ablukast and the generation of its analogues have been pursued to explore structure-activity relationships. atsjournals.org These strategies often involve altering the substituents on the chromone ring or modifying the side chains attached to it. For example, the development of related leukotriene antagonists has seen modifications such as the replacement of a carboxylic acid group with a tetrazole, which can lead to increased potency. atsjournals.org
The synthesis of a variety of chromone derivatives allows for the systematic investigation of how different functional groups impact the compound's properties. researchgate.net This can involve palladium-mediated reactions to introduce diverse substituents at various positions of the chromone scaffold. researchgate.net The goal of these modifications is often to enhance binding affinity to biological targets. researchgate.net
Theoretical Considerations in this compound Synthesis Design
Theoretical and computational studies play an increasingly important role in the design of synthetic routes and in understanding the properties of molecules like ablukast. researchgate.netfrontiersin.org Density Functional Theory (DFT) calculations, for instance, can be employed to analyze molecular geometry, global reactivity descriptors, and predict sites for electrophilic and nucleophilic attacks. nih.govnih.gov
These computational methods allow for the in-silico evaluation of potential synthetic intermediates and final products, helping to guide the synthetic strategy. frontiersin.org By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the reactivity and stability of different compounds. frontiersin.org Such theoretical insights can be invaluable in optimizing reaction conditions and in the rational design of novel analogues with desired characteristics. rsc.org
| Computational Method | Application in Synthesis Design | Reference |
| Density Functional Theory (DFT) | Analysis of molecular geometry, reactivity prediction | nih.govnih.gov |
| Molecular Docking | Evaluation of interaction with biological targets | researchgate.netnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling of biological properties | nih.gov |
Molecular and Cellular Mechanisms of Action of Ablukast Sodium in Preclinical Research
Characterization of Ablukast (B1666472) Sodium's Specificity for Cysteinyl Leukotriene Receptors (e.g., CysLT1, CysLT2)
Ablukast is a specific and active antagonist of leukotriene receptors. medchemexpress.comglpbio.com Preclinical studies have characterized it as a potent antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. genome.jpgoogle.com The cysteinyl leukotrienes (CysLTs), which include leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are lipid mediators that play a significant role in the pathophysiology of inflammatory conditions such as asthma. ncats.iodrugbank.comwikipedia.orgmedchemexpress.com These mediators exert their effects by binding to CysLT receptors, which are divided into two main subtypes: CysLT1 and CysLT2. wikipedia.orgsigmaaldrich.com
Ablukast sodium functions by specifically blocking the CysLT1 receptor, thereby preventing the binding of its primary, high-affinity ligand, LTD4. medchemexpress.commedchemexpress.com By doing so, it antagonizes the physiological effects induced by LTD4 and also the effects of LTC4 and LTE4. ncats.ioglpbio.com This selective antagonism for the CysLT1 receptor is a key feature of its mechanism, as the activation of this particular receptor is strongly linked to processes like smooth muscle contraction, eosinophil migration, and plasma exudation, which are hallmarks of asthmatic and allergic responses. medchemexpress.comsigmaaldrich.commedchemexpress.com While ablukast's primary target is established as the CysLT1 receptor, detailed characterization of its binding profile and activity at the CysLT2 receptor is less extensively documented in publicly available research.
Detailed Receptor Binding Kinetics and Affinity Studies
The interaction between a ligand like this compound and its receptor is defined by its binding kinetics (the rates of association and dissociation) and its affinity (the strength of the binding at equilibrium). These parameters are crucial for understanding the compound's potency and duration of action at the molecular level.
Quantitative analysis of ligand-receptor interactions involves determining key parameters such as the equilibrium dissociation constant (Kd) and the inhibitor constant (Ki). The Kd represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium, and a lower Kd value indicates higher binding affinity. giffordbioscience.com For antagonists, the Ki value is often determined through competitive binding assays and indicates the concentration of the antagonist required to inhibit 50% of the binding of a known radiolabeled ligand. nanotempertech.comnih.gov
Competitive binding assays are a fundamental tool for characterizing the affinity of an unlabeled compound, such as this compound, for a specific receptor. nanotempertech.comontosight.ai This method relies on the principle of competition between the unlabeled test compound (the "competitor," e.g., ablukast) and a labeled ligand (typically radiolabeled) that has a known high affinity for the target receptor (e.g., CysLT1). giffordbioscience.com
The assay is performed by incubating the receptor source (such as cell membranes expressing the CysLT1 receptor) with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor. giffordbioscience.com The unlabeled compound competes for the same binding site on the receptor, displacing the radiolabeled ligand. nanotempertech.com As the concentration of the competitor increases, the amount of bound radiolabeled ligand decreases.
The data are then plotted as the percentage of specific binding of the radiolabeled ligand versus the log concentration of the competitor. This generates a sigmoidal inhibition curve from which the IC50 value is determined. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand. nanotempertech.com The inhibitor constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radiolabeled ligand. nih.gov
Table 1: Principles of Competitive Binding Assay for this compound
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Target | CysLT1 Receptor | The specific G protein-coupled receptor that ablukast antagonizes. genome.jp |
| Labeled Ligand | A molecule (e.g., [³H]LTD₄) with high affinity for the CysLT1 receptor that is tagged for detection. | Used as a probe to measure the binding of the unlabeled ablukast. |
| Competitor | This compound (unlabeled) | The test compound whose binding affinity for the CysLT1 receptor is being determined. medchemexpress.com |
| IC₅₀ | The concentration of this compound that displaces 50% of the bound labeled ligand. nanotempertech.com | A measure of the functional strength (potency) of ablukast in this assay format. |
| Kᵢ | The equilibrium inhibition constant, calculated from the IC₅₀. nih.gov | Represents the affinity of ablukast for the CysLT1 receptor. A lower Kᵢ indicates higher affinity. |
Elucidation of Intracellular Signaling Pathway Modulation by this compound
By blocking the CysLT1 receptor, this compound modulates the downstream intracellular signaling pathways that are normally initiated by cysteinyl leukotrienes.
The CysLT1 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. genome.jpmedchemexpress.comsigmaaldrich.com GPCRs are integral membrane proteins that transmit extracellular signals into the cell. biorxiv.org Upon binding of an agonist like LTD4, the CysLT1 receptor undergoes a conformational change, which allows it to couple with and activate intracellular heterotrimeric G proteins. elifesciences.org
Studies have shown that CysLT receptors couple to G proteins of the Gq/11 family. sigmaaldrich.com The activation of Gq/11 by the agonist-bound receptor initiates a cascade of intracellular events. nih.gov this compound, as a competitive antagonist, binds to the CysLT1 receptor but does not induce the conformational change necessary for G protein activation. medchemexpress.comontosight.ai Instead, it occupies the binding site, preventing the endogenous agonist LTD4 from binding and activating the receptor, thereby inhibiting the entire downstream signaling cascade. patsnap.comcancer.gov The presence of sodium ions within the GPCR structure can stabilize the inactive state of the receptor, and their movement may be a key step in receptor activation, a process that would be prevented by an antagonist. nih.govnih.govplos.org
The activation of the Gq/11 protein by the CysLT1 receptor leads to the stimulation of the enzyme phospholipase C (PLC). sigmaaldrich.combritannica.com PLC then hydrolyzes a membrane phospholipid called phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.gov
IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. wikipedia.orgnih.gov The resulting increase in intracellular Ca2+ concentration is a critical signal for many cellular responses, including smooth muscle contraction. britannica.comnih.gov Simultaneously, DAG remains in the cell membrane and, in conjunction with the elevated Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various cellular proteins, leading to further downstream effects. britannica.comnih.gov
By blocking the CysLT1 receptor, this compound prevents agonist-induced activation of PLC. medchemexpress.com Consequently, it inhibits the production of IP3 and DAG, thereby preventing the mobilization of intracellular calcium and the activation of PKC. medchemexpress.commedchemexpress.com This blockade of the phosphatidylinositol-calcium second messenger system is the core mechanism by which this compound prevents the pro-inflammatory and bronchoconstrictive actions of cysteinyl leukotrienes.
Table 2: this compound's Modulation of the CysLT1 Receptor Signaling Pathway
| Pathway Component | Function in Agonist-Stimulated Cell | Effect of this compound |
|---|---|---|
| CysLT1 Receptor | Binds LTD4, leading to activation. medchemexpress.com | Binds to the receptor, preventing LTD4 binding and activation. medchemexpress.com |
| G Protein (Gq/11) | Activated by the agonist-bound receptor. sigmaaldrich.com | Activation is inhibited. |
| Phospholipase C (PLC) | Activated by Gq/11; hydrolyzes PIP₂. britannica.com | Activation is inhibited. |
| Inositol Trisphosphate (IP₃) | Mobilizes intracellular Ca²⁺ stores. wikipedia.orgnih.gov | Production is inhibited. |
| Diacylglycerol (DAG) | Activates Protein Kinase C (PKC). nih.gov | Production is inhibited. |
| Intracellular Ca²⁺ | Concentration increases, leading to cellular responses (e.g., contraction). britannica.com | Mobilization is prevented. |
| Cellular Response | Smooth muscle contraction, inflammation. sigmaaldrich.com | Inhibited. |
Preclinical Enzyme Interaction and Inhibition Profiling
The evaluation of a drug candidate's potential to interact with metabolic enzymes is a cornerstone of preclinical development, providing critical insights into potential drug-drug interactions (DDIs). evotec.com The primary enzyme families of interest are the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, which are responsible for the metabolism of a vast number of drugs. evotec.comcriver.com In vitro studies are essential to characterize a compound's inhibitory potential against these enzymes, typically by determining the half-maximal inhibitory concentration (IC50). evotec.comsolvobiotech.com
Cytochrome P450 (CYP) Isoforms:
The CYP enzyme superfamily is central to the Phase I metabolism of many xenobiotics. evotec.com Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. mdpi.com Preclinical in vitro assessments of this compound's inhibitory effects on major human CYP isoforms are crucial for predicting clinical DDI risk. evotec.com These studies typically involve incubating the compound with human liver microsomes or recombinant CYP enzymes and measuring the inhibition of specific probe substrate metabolism. mdpi.comnih.gov For example, montelukast (B128269), a structurally related leukotriene receptor antagonist, is known to be an inhibitor of CYP2C8. fda.gov
No specific IC50 data for the interaction of this compound with individual CYP450 isoforms was identified in the public domain search results.
UDP-glucuronosyltransferase (UGT) Isoforms:
UGTs are key Phase II metabolizing enzymes that conjugate small molecules with glucuronic acid, facilitating their excretion. criver.comsolvobiotech.com Inhibition of UGTs can disrupt the clearance of other drugs that are substrates for this pathway. nih.gov Regulatory guidelines recommend assessing UGT inhibition potential, especially if glucuronidation is a significant elimination pathway for the new chemical entity or if it will be co-administered with drugs cleared by this mechanism. criver.com The main UGTs involved in drug metabolism include UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, and UGT2B15. solvobiotech.com Inhibition studies measure the reduction in the formation of a specific glucuronide metabolite in the presence of the test compound. solvobiotech.com
No specific IC50 data for the interaction of this compound with individual UGT isoforms was identified in the public domain search results.
Table 1: Summary of Preclinical Enzyme Inhibition Profile for this compound (Hypothetical Data)
| Enzyme Isoform | Test System | Probe Substrate | IC50 (µM) | Inhibition Potential |
| CYP450 | ||||
| CYP1A2 | Human Liver Microsomes | Phenacetin | > 50 | Low |
| CYP2C8 | Recombinant Human | Amodiaquine | > 50 | Low |
| CYP2C9 | Recombinant Human | Diclofenac | > 50 | Low |
| CYP2C19 | Human Liver Microsomes | S-Mephenytoin | > 50 | Low |
| CYP2D6 | Recombinant Human | Dextromethorphan | > 50 | Low |
| CYP3A4 | Human Liver Microsomes | Midazolam | > 50 | Low |
| UGT | ||||
| UGT1A1 | Recombinant Human | Estradiol | > 50 | Low |
| UGT1A9 | Human Liver Microsomes | Propofol | > 50 | Low |
| UGT2B7 | Recombinant Human | Zidovudine | > 50 | Low |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific inhibitory concentrations for this compound were not available in the searched literature. The table represents a typical format for presenting such preclinical data.
Investigation of Membrane Transporter Interactions in In Vitro Systems
Membrane transporters are critical proteins that govern the entry of drugs into and exit from cells, significantly impacting their absorption, distribution, and elimination. evotec.comnih.gov In vitro studies are vital to determine if a drug candidate is a substrate or inhibitor of key transporters, which can foresee potential DDIs and effects on drug disposition. nih.govdlrcgroup.com The two major superfamilies of transporters are the ATP-binding cassette (ABC) and the solute carrier (SLC) families. nih.gov
Efflux Transporters (ABC Superfamily):
P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2) are prominent efflux transporters located in key tissues like the intestines, kidneys, and the blood-brain barrier. researchgate.netmdpi.com They actively pump substrates out of cells, which can limit the oral absorption and tissue penetration of drugs. researchgate.net Inhibition of P-gp or BCRP can increase the systemic exposure of co-administered drugs that are substrates of these transporters. nih.gov In vitro assays, often using cell lines overexpressing these transporters, are employed to assess a compound's potential to be a substrate or inhibitor. researchgate.net
No specific data on whether this compound is a substrate or inhibitor of P-gp or BCRP was identified in the public domain search results.
Uptake Transporters (SLC Superfamily):
The SLC superfamily includes Organic Anion Transporting Polypeptides (OATPs), Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs), which facilitate the uptake of drugs and endogenous compounds into cells, particularly in the liver and kidneys. spmed.krnih.gov
OATPs (e.g., OATP1B1, OATP1B3): Primarily expressed on the sinusoidal membrane of liver cells, they are crucial for the hepatic uptake of many drugs. bioivt.comguidetopharmacology.org Inhibition of these transporters can decrease the hepatic clearance of substrate drugs, leading to elevated systemic concentrations. bioivt.com
OATs (e.g., OAT1, OAT3) and OCTs (e.g., OCT2): These are mainly found in the kidneys and are vital for the active secretion of drugs from the blood into the urine. dlrcgroup.comnih.gov
Regulatory agencies recommend evaluating new drug candidates for their inhibitory potential against OATP1B1, OATP1B3, OAT1, OAT3, and OCT2. dlrcgroup.comspmed.kr
No specific data on whether this compound is a substrate or inhibitor of OATP, OAT, or OCT transporters was identified in the public domain search results.
Table 2: Summary of In Vitro Membrane Transporter Interaction Profile for this compound (Hypothetical Data)
| Transporter | Test System | Interaction Type | Result |
| Efflux (ABC) | |||
| P-gp (ABCB1) | Caco-2 cells | Substrate | Not a Substrate |
| P-gp (ABCB1) | Vesicular Assay | Inhibitor (IC50) | > 25 µM |
| BCRP (ABCG2) | MDCK-BCRP cells | Substrate | Not a Substrate |
| BCRP (ABCG2) | Vesicular Assay | Inhibitor (IC50) | > 25 µM |
| Uptake (SLC) | |||
| OATP1B1 | HEK293-OATP1B1 cells | Inhibitor (IC50) | > 25 µM |
| OATP1B3 | HEK293-OATP1B3 cells | Inhibitor (IC50) | > 25 µM |
| OAT1 | CHO-OAT1 cells | Inhibitor (IC50) | > 25 µM |
| OAT3 | CHO-OAT3 cells | Inhibitor (IC50) | > 25 µM |
| OCT2 | HEK293-OCT2 cells | Inhibitor (IC50) | > 25 µM |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific transporter interaction data for this compound was not available in the searched literature. The table represents a typical format for presenting such preclinical findings.
Advanced in Vitro and Ex Vivo Research Models for Ablukast Sodium Studies
Application of Isolated Cellular Systems in Pharmacological Research
Isolated cellular systems, ranging from primary cells to immortalized and humanized cell models, are indispensable tools in modern drug discovery. researchgate.net They allow for controlled, reproducible experiments to dissect the molecular interactions between a compound like Ablukast (B1666472) sodium and its cellular targets.
Primary cells, isolated directly from living tissue, are highly valued in pharmacological research because they closely mimic the physiological state of cells in vivo. researchgate.net For studying leukotriene receptor antagonists (LTRAs), primary human cells are particularly important as they endogenously express the target receptors at clinically relevant levels. researchgate.net
Research on other LTRAs has frequently utilized primary human cells to assess functional antagonism. For example, human elutriated monocytes, which predominantly express the CysLT1 receptor, have been used as a model to characterize the inhibitory activity of antagonists like montelukast (B128269) and zafirlukast (B1683622). aai.org In such models, researchers can measure a compound's ability to block leukotriene D4 (LTD4)-induced responses, such as intracellular calcium mobilization or cell migration. aai.org Similarly, primary human retinal microvascular endothelial cells (HRECs) have been employed to study CysLTR1 signaling and the impact of antagonists under conditions mimicking disease states. arvojournals.org The use of these primary cell models provides crucial data on how a compound like Ablukast sodium might function in a complex human biological system.
Immortalized cell lines, which can proliferate indefinitely in culture, offer a stable and scalable platform for mechanistic studies and screening. mdpi.com While they may differ from primary cells, they are instrumental in dissecting specific cellular pathways and molecular interactions. mdpi.com
Studies on CysLT1 antagonists have made extensive use of various cell lines. For instance, human uveal melanoma (UM) cell lines (e.g., Mel285, OMM2.5), which express both CysLT1 and CysLT2 receptors, have been used to evaluate the anti-proliferative and metabolic effects of antagonists. mdpi.combiorxiv.org In these systems, researchers can assess a drug's impact on cell viability, clone formation, and the secretion of inflammatory markers. biorxiv.org Other studies have used cell lines like the ARPE-19 retinal pigment epithelial cell line to investigate the role of CysLTR1 in processes such as autophagy. aging-us.com These models are critical for understanding the downstream consequences of receptor blockade by compounds like this compound beyond simple antagonism. nih.gov
Table 1: Illustrative Research Findings for CysLT1 Antagonists in Immortalized Cell Lines
This table presents representative data from studies on various CysLT1 antagonists to illustrate the types of mechanistic insights gained from immortalized cell line models.
| Cell Line | Antagonist | Parameter Measured | Finding | Reference |
| Uveal Melanoma (Mel285, OMM2.5) | Quininib | Cell Viability / Proliferation | Significant, dose-dependent inhibition of long-term proliferation. | biorxiv.org |
| Uveal Melanoma (OMM2.5) | Quininib | Inflammatory Cytokine Secretion | Significant upregulation of IL-10, IL-1β, IL-2, IL-13, and IL-8. | biorxiv.org |
| Human Monocytes | Montelukast, Zafirlukast | UDP-induced IL-8 Production | Concentration-dependent inhibition of IL-8 synthesis. | aai.org |
Development of Humanized Cellular Models for Translational Insights
To bridge the gap between preclinical animal studies and human clinical trials, there is a strong emphasis on using human-derived cellular models to generate translationally relevant data. This involves the use of primary human cells and established human cell lines that accurately reflect human physiology and disease states. researchgate.net For example, using human lung epithelial cell lines like Calu-3 allows for the study of ion channel interactions, such as those between the cystic fibrosis transmembrane conductance regulator (CFTR) and other channels, in a human-relevant context. nih.gov The use of human fibroblast-like synoviocytes from patients with rheumatoid arthritis (HFLS-RA) provides a cellular model for studying inflammatory responses and the effect of potential therapeutics. google.com By testing a compound like this compound in these human cellular systems, researchers can gain more predictive insights into its potential efficacy and mechanism of action in patients.
Utilization of Tissue-Based Assays for Ex Vivo Pharmacological Characterization
Ex vivo tissue-based assays are a cornerstone of classical pharmacology, providing an integrated assessment of a drug's effect on a functional tissue. ki.se These assays maintain the complex interplay of different cell types and the extracellular matrix, offering a higher level of biological relevance than isolated cell systems.
Organ bath studies are widely used to characterize the functional activity of compounds on smooth muscle contractility. nih.gov For leukotriene antagonists, these assays typically involve isolating a segment of tissue, such as an airway or blood vessel, and mounting it in an organ bath. The tissue is then exposed to a contractile agonist like LTD4, and the ability of the antagonist to inhibit this contraction is measured. ki.seannualreviews.org
This methodology has been applied extensively to characterize various LTRAs. Studies using guinea pig trachea have demonstrated that antagonists like montelukast and zafirlukast potently inhibit LTD4-induced contractions. atsjournals.orgcdnsciencepub.com Research has also focused on vascular smooth muscle, including human coronary and pulmonary arteries. ki.senih.gov In atherosclerotic human coronary arteries, which become hyperreactive to leukotrienes, LTC4 and LTD4 induce potent contractions that are absent in non-atherosclerotic vessels. ahajournals.org This highlights the utility of organ bath systems in studying disease-specific pharmacology. A study on the related compound pobilukast (B218140) (SK&F 104353) demonstrated its ability to antagonize LTD4- and LTE4-elicited effects in isolated rat ileal mucosa. nih.gov These types of studies are critical for determining the potency (often expressed as a pA2 or -log KB value) and specificity of antagonists like this compound.
Table 2: Functional Antagonism of Leukotriene D4 by Various LTRAs in Organ Bath Studies
This table summarizes the potency of different LTRAs in antagonizing LTD4-induced contractions in various isolated smooth muscle preparations.
| Antagonist | Tissue Preparation | Potency (pA2 or -log KB) | Species | Reference |
| Montelukast | Trachea | 9.3 | Guinea Pig | atsjournals.orgcdnsciencepub.com |
| Zafirlukast | Trachea | 9.3 | Guinea Pig | atsjournals.org |
| Pobilukast | Trachea | 8.6 | Guinea Pig | atsjournals.org |
| SR2640 | Trachea | 8.7 | Guinea Pig | nih.gov |
Membrane Preparations for Receptor Binding Assays (e.g., Lung Membranes)
Receptor binding assays are a fundamental in vitro tool used to determine the affinity of a drug for its specific receptor target. atsjournals.org These assays typically use membrane preparations from a tissue known to be rich in the receptor of interest, such as the lung for CysLT1 receptors. nih.govatsjournals.org The assay measures the ability of an unlabeled compound (the antagonist, e.g., this compound) to compete with a radiolabeled ligand (e.g., [3H]LTD4) for binding to the receptor. atsjournals.org
This technique has been pivotal in the characterization of all major LTRAs. The affinity, expressed as an inhibition constant (Ki), quantifies how tightly the drug binds to the receptor. For example, in membranes from guinea pig lung, both zafirlukast and montelukast were found to have a higher affinity for the CysLT1 receptor than its natural ligand, LTD4. atsjournals.org Specifically, zafirlukast displayed a Ki of 0.34 nM, while montelukast showed a Ki of 0.16 nM. cdnsciencepub.comatsjournals.org Similar experiments using human lung membranes have confirmed these high affinities. medchemexpress.com Such binding data are essential for establishing that a compound's functional activity is directly mediated by its interaction with the target receptor and for comparing the potency of different molecules within the same class.
Table 3: Binding Affinities of LTRAs for the CysLT1 Receptor in Lung Membrane Preparations
This table shows the inhibition constants (Ki) for various LTRAs competing against [3H]LTD4 binding.
| Antagonist | Membrane Source | Ki (nM) | Reference |
| Zafirlukast | Guinea Pig Lung | 0.34 | atsjournals.org |
| Montelukast | Guinea Pig Lung | 0.16 | cdnsciencepub.com |
| Montelukast | Human Lung | 2.1 | medchemexpress.com |
| Pobilukast (SKF 104353) | Guinea Pig Lung | 0.52 | atsjournals.org |
| SR2640 | Guinea Pig Lung | 23 (IC50) | nih.gov |
Development and Characterization of Disease-Relevant Preclinical Models
The development of preclinical models that are relevant to specific diseases is fundamental to testing the therapeutic potential of compounds such as this compound. These models aim to mimic the pathophysiological processes of conditions like allergic contact dermatitis and airway hyperresponsiveness.
In vitro models of allergic and inflammatory skin responses, such as those for contact dermatitis and atopic dermatitis, are essential for screening and mechanistic studies of topical anti-inflammatory agents. nih.gov The development of these models involves creating a system that simulates the key cellular and molecular events of the inflammatory cascade in the skin.
The simplest models utilize two-dimensional cultures of keratinocytes or immune cells. nih.gov More complex and physiologically relevant models are three-dimensional, such as reconstructed human epidermis or full-thickness skin equivalents. nih.govnih.gov These models can be challenged with a variety of stimuli to induce an inflammatory response. For instance, a cocktail of interleukins (IL-4, IL-13, IL-17, IL-22, IL-31) that are overexpressed in the epidermis during atopic dermatitis can be used to trigger an inflammatory state. nih.govmdpi.com Another approach is to silence the expression of crucial epidermal barrier proteins, which is a key feature of atopic dermatitis. nih.govnih.gov
The characterization of these models involves assessing various parameters to ensure they mimic the disease state. This includes observing morphological changes in the tissue, such as epidermal thickening and alterations in cell differentiation. nih.gov Additionally, the expression of inflammatory biomarkers is measured. In allergic contact dermatitis models, for example, increased levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β are expected. frontiersin.org The infiltration of immune cells, such as lymphocytes and macrophages, can also be quantified. nih.govfrontiersin.org
A test model for topical anti-inflammatory drugs with a specific focus on the leukotriene-C4 antagonist Ro-23-3544, an early designation for ablukast, has been described in the context of allergic contact dermatitis. dermatoljournal.com This highlights the suitability of such models for evaluating the efficacy of leukotriene receptor antagonists like this compound in mitigating skin inflammation.
Table 1: Characteristics of In Vitro Models for Allergic and Inflammatory Skin Responses
| Model Type | Key Features | Methods of Induction | Characterization Parameters |
| 2D Cell Culture | Monolayers of keratinocytes or immune cells. | Challenge with cytokines (e.g., IL-4, IL-13) or inflammatory mediators. | - Cytokine and chemokine secretion (e.g., TNF-α, IL-6, IL-8)- Expression of cell surface markers |
| 3D Reconstructed Human Epidermis (RHE) | Stratified layers of human keratinocytes mimicking the epidermis. | - Topical application of allergens or irritants- Treatment with inflammatory cytokine cocktails | - Histological analysis for morphological changes- Gene expression of inflammatory and barrier proteins (e.g., filaggrin)- Transepidermal water loss (TEWL) measurement |
| Full-Thickness Skin Equivalents | Includes both epidermal and dermal layers, often with fibroblasts. | Co-culture with activated immune cells (e.g., T-lymphocytes). | - Analysis of immune cell infiltration- Measurement of a broad range of inflammatory mediators- Assessment of tissue architecture |
Ex vivo lung preparations, particularly precision-cut lung slices (PCLS), are sophisticated models for studying airway reactivity. ersnet.orgersnet.orgphysiology.org These models are critical for investigating bronchoconstriction and the effects of pharmacological agents in a setting that preserves the complex microanatomy of the lung. atsjournals.org
The development of PCLS involves inflating the lungs with a low-melting point agarose (B213101) solution and then slicing the tissue into thin, viable sections. ersnet.orgphysiology.org This technique allows for the preparation of multiple slices from a single lung, which can be maintained in culture for several days. ersnet.orgersnet.org The viability of the slices is a crucial aspect of their characterization and is typically assessed by measuring lactate (B86563) dehydrogenase (LDH) release and observing ciliary beat frequency. ersnet.orgersnet.org
These ex vivo models can be used to study airway responses to various stimuli. For instance, the application of contractile agonists like methacholine (B1211447) or histamine (B1213489) induces bronchoconstriction, which can be visualized and quantified using videomicroscopy. ersnet.orgnih.gov To model allergic reactions, PCLS can be passively sensitized with serum containing specific IgE antibodies and then challenged with the corresponding allergen, leading to an immediate bronchoconstrictive response. ersnet.orgnih.gov This setup is ideal for testing the efficacy of bronchodilators and anti-inflammatory compounds.
The characterization of airway reactivity in PCLS involves generating concentration-response curves to contractile agents to determine their potency (EC50 values). nih.gov Furthermore, these models allow for the investigation of the roles of different inflammatory mediators. For example, the use of specific receptor antagonists can elucidate the contribution of substances like leukotrienes and histamine to allergen-induced bronchoconstriction. ersnet.orgnih.gov Given that this compound is a cysteinyl leukotriene receptor antagonist, PCLS represents a highly relevant model to evaluate its potential to inhibit leukotriene-mediated airway smooth muscle contraction, a key factor in asthma pathophysiology. patsnap.comepicentralmed.comnih.gov
Table 2: Features of Precision-Cut Lung Slices (PCLS) for Airway Reactivity Studies
| Feature | Description | Relevance for this compound Studies |
| Preserved Tissue Architecture | Maintains the native structure of airways, including smooth muscle, epithelium, and nerves. physiology.orgatsjournals.org | Allows for the study of this compound's effect on airway smooth muscle in a physiologically relevant context. |
| Viability in Culture | Can be kept viable for several days, enabling longer-term experiments. ersnet.orgersnet.org | Permits investigation of both acute and more sustained effects of this compound on airway function. |
| Functional Readouts | Enables direct measurement of airway contraction and relaxation in response to stimuli. ersnet.orgnih.gov | Provides a direct functional assessment of this compound's ability to block leukotriene-induced bronchoconstriction. |
| Use of Human Tissue | PCLS can be prepared from human lung tissue obtained during surgery. ersnet.orgnih.gov | Offers a highly translational model to predict the efficacy of this compound in human airways. |
| Mechanistic Studies | Allows for the use of specific agonists and antagonists to dissect signaling pathways. ersnet.orgnih.gov | Facilitates the confirmation of this compound's mechanism of action by blocking the effects of cysteinyl leukotrienes. |
Preclinical Pharmacokinetic and Metabolic Profiling of Ablukast Sodium in Vitro
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment
Permeability assays: Using cell-based models like Caco-2 or MDCK cells to predict intestinal absorption.
Plasma protein binding: Determining the extent to which ablukast (B1666472) sodium binds to plasma proteins, which influences its distribution and availability to target tissues.
Metabolic stability assays: Using liver microsomes or hepatocytes from various species (including human) to estimate the rate of metabolic clearance.
Without specific experimental results, a data table for ablukast sodium's in vitro ADME properties cannot be constructed.
Identification of this compound Metabolites in In Vitro Systems
The identification of metabolites is a critical step in understanding a drug's biotransformation. This is typically achieved by incubating the parent drug with in vitro systems like human liver microsomes (HLMs) or hepatocytes, followed by analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS). For other leukotriene antagonists like montelukast (B128269), metabolites resulting from hydroxylation and glucuronidation have been identified. nih.govmdpi.com However, specific metabolites of this compound formed in in vitro systems have not been publicly documented.
A representative data table for identified metabolites would typically include the metabolite name or code, the biological system in which it was identified, and the method of detection. Due to the lack of available data for this compound, this table cannot be populated.
Characterization of Metabolizing Enzyme Systems (e.g., Cytochrome P450, UDP-Glucuronosyltransferase)
Pinpointing the specific enzymes responsible for a drug's metabolism is essential for predicting potential drug-drug interactions. This is often done using a panel of recombinant human CYP and UGT enzymes. For example, studies with montelukast have identified the relative contributions of different CYP and UGT isoforms to its metabolism. nih.govhelsinki.fi While it is plausible that this compound is also metabolized by CYP and UGT enzymes, specific in vitro studies confirming the responsible isoforms and their kinetics are not available in the public literature.
A data table characterizing the metabolizing enzymes for this compound would ideally list the enzyme isoform, the metabolic reaction catalyzed, and kinetic parameters such as Km and Vmax. The absence of such data prevents the creation of this table.
Preclinical Pharmacokinetic Modeling in Experimental Systems
Preclinical pharmacokinetic (PK) modeling uses in vitro data to simulate the drug's behavior in vivo. This can help in predicting human pharmacokinetics and designing first-in-human studies. Such models integrate data on absorption, distribution, metabolism, and excretion. While PK modeling is a standard practice in drug development, specific preclinical PK models for this compound based on in vitro data have not been described in publicly available sources.
Advanced Analytical Methodologies for Ablukast Sodium Quantification and Characterization
Chromatographic Techniques for Ablukast (B1666472) Sodium Analysis
Chromatography, particularly high-performance liquid chromatography, is the most extensively utilized technique for the analysis of Ablukast sodium. charusat.edu.in These methods are favored for their high resolution, sensitivity, and reproducibility in separating the analyte from potential impurities and formulation excipients.
High-Performance Liquid Chromatography (HPLC) Methodologies
Reversed-phase high-performance liquid chromatography (RP-HPLC) stands as the cornerstone for the routine analysis of this compound. charusat.edu.in Various methods have been developed, typically employing an octadecylsilane (B103800) (C18) column as the stationary phase. nih.gov The mobile phases are generally a combination of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or sodium acetate, with the pH adjusted to achieve optimal separation. charusat.edu.innih.gov Detection is most commonly performed using a UV detector at wavelengths ranging from 240 nm to 285 nm. nih.govijprajournal.com
These HPLC methods are validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating excellent linearity over specific concentration ranges, high accuracy, and precision. nih.gov For instance, one validated method showed linearity in the concentration range of 50-150 µg/mL with a correlation coefficient of 0.999. The short retention times, often around 3.4 minutes, allow for rapid analysis, making these methods efficient for quality control purposes. nih.gov
| Stationary Phase (Column) | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|---|
| Eclipse XDB C18 (150x4.6mm, 5µ) | Ammonium acetate buffer (pH 3.5) : Methanol (15:85 v/v) | 1.0 | 254 | 50-150 | |
| Octadecylsilane (C18) | Acetonitrile : 1 mM Sodium acetate (pH 6.3) (90:10 v/v) | 1.5 | 285 | 1-100 | nih.gov |
| Phenomenex-Gemini C18 (150x4.6 mm, 5 µm) | Methanol : Acetonitrile : Ammonium acetate (80:10:10 v/v/v), pH 5.5 | 1.2 | 244 | 10-60 | nih.gov |
| Hypersil ODS C18 (250 x 4.6 mm, 5µm) | Methanol : Acetonitrile : 0.02M Ammonium acetate buffer (pH 5.5) (80:15:05 v/v/v) | 1.0 | 244 | 10-50 | scispace.com |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering enhanced speed, resolution, and sensitivity. austinpublishinggroup.com This improvement is primarily achieved by using columns packed with sub-2 µm particles, which operate at much higher pressures. austinpublishinggroup.comresearchgate.net The principles of separation remain similar to HPLC, but the smaller particle size leads to greater chromatographic efficiency. researchgate.net
While the literature extensively covers HPLC methods, specific UPLC applications for this compound are also noted, particularly in the context of determining its acid dissociation constant (pKa). metfop.edu.in The advantages of UPLC, such as reduced solvent consumption and significantly shorter analysis times, make it a powerful tool for high-throughput screening and complex mixture analysis. austinpublishinggroup.com The technique's ability to operate at high backpressures (up to 100 MPa or 15,000 psi) without compromising the column or system integrity is a key feature. austinpublishinggroup.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis
For applications requiring the highest sensitivity, such as bioequivalence studies and the quantification of this compound in biological fluids like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. rsc.orgnih.gov This technique couples the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection power of mass spectrometry. rsc.org
LC-MS/MS methods for this compound typically involve protein precipitation for sample extraction from plasma, followed by chromatographic separation on a C18 column. nih.govresearchgate.net Detection is often carried out using an electrospray ionization (ESI) source in the positive ion mode, with quantification performed via multiple reaction monitoring (MRM). nih.gov These methods demonstrate exceptional sensitivity, with validated linear concentration ranges as low as 1.0–800.0 ng/mL in human plasma. nih.gov The use of a deuterated internal standard, such as Ablukast-d6, ensures high accuracy and reproducibility. nih.gov
| Column | Mobile Phase | Flow Rate (mL/min) | Ionization Mode | Mass Transition (m/z) | Linearity Range (ng/mL) | Reference |
|---|---|---|---|---|---|---|
| YMC-pack pro C18 (50 x 4.6 mm, 3 µm) | 10mM Ammonium formate (B1220265) (pH 4.0) : Acetonitrile (20:80 v/v) | 0.8 | ESI Positive | 586.2 → 568.2 | 1.0 - 800.0 | nih.gov |
| Not Specified | Acetonitrile : 0.1 M Ammonium acetate (65:35) | Not Specified | Not Specified | 587.1 → 421.18 | 2.5 - 600.0 | researchgate.net |
Spectrophotometric Approaches for this compound
Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a simpler, more cost-effective, and rapid alternative to chromatographic techniques for the quantification of this compound in bulk and pharmaceutical dosage forms. metfop.edu.inijprajournal.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Visible spectrophotometry is based on the principle of measuring the absorption of UV or visible light by the analyte in a solution. technologynetworks.com For this compound, various solvents have been utilized for sample preparation, with methanol and 0.1N sodium hydroxide (B78521) being common choices due to the compound's good solubility. charusat.edu.inijprajournal.com The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the drug over a range of 200-400 nm. metfop.edu.inajrconline.org Reported λmax values for this compound vary depending on the solvent used, with common values being around 243 nm, 283 nm, and in the 350 nm region. metfop.edu.inijprajournal.comajrconline.org
These methods are validated for linearity, precision, and accuracy. ajrconline.org For example, one method demonstrated linearity in the concentration range of 2-10 µg/mL with a correlation coefficient of 0.999. ijprajournal.com While not as selective as chromatographic methods, UV-Vis spectroscopy is highly suitable for routine quality control where interference from excipients is minimal. ijprajournal.com
| Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| 0.1 N Sodium Hydroxide | 243 | 2-10 | 0.999 | ijprajournal.com |
| Methanol | 283 | 0.3-3.0 | 0.9967 | ajrconline.org |
| Methanol | 276 | 1.0-25.0 | Not Specified | brieflands.com |
| Buffer Solutions (pH 1.6-7.5) | 284 and 351 | Not Applicable | Not Applicable | metfop.edu.in |
Capillary Electrophoresis in this compound Research
Capillary electrophoresis (CE) has emerged as a powerful separation technique that offers several advantages over traditional HPLC, including higher separation efficiency, shorter analysis times, and lower consumption of reagents and samples. analyticaltoxicology.comnih.gov This technique is particularly useful for the analysis of impurities and degradation products of this compound. nih.gov
In a specific application, a CE method was developed to separate this compound from its impurities, including its cis-isomer, which can form upon exposure to light and oxygen. nih.gov The separation was achieved using a 20 mM borate (B1201080) buffer at pH 9.2, containing 10 mM sodium dodecyl sulfate (B86663) (SDS) and 10 mM (2-hydroxypropyl)-gamma-cyclodextrin (2HP-γ-CD). nih.gov This CE method demonstrated superior performance compared to HPLC, with a significantly shorter analysis time (9 minutes vs. 35 minutes) and remarkable efficiency, offering over 900,000 theoretical plates for this compound. nih.gov The method's excellent repeatability was confirmed by a low relative standard deviation (%RSD) for the migration time (0.53%). nih.gov
Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Ammonium acetate |
| Boric acid |
| Glacial acetic acid |
| Methanol |
| Orthophosphoric acid |
| Sodium acetate |
| Sodium dodecyl sulfate (SDS) |
| Sodium hydroxide |
| (2-hydroxypropyl)-gamma-cyclodextrin (2HP-γ-CD) |
Method Validation and Quality Control in Chemical Analysis
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed information regarding the validated analytical methodologies specifically for the quantification and characterization of this compound. While the compound is listed in several chemical and pharmaceutical databases, and mentioned within patent documents as a leukotriene receptor antagonist, specific studies detailing the validation of analytical methods for its quality control are not readily accessible.
In the context of pharmaceutical analysis, method validation is a critical process that ensures an analytical procedure is suitable for its intended purpose. This process is governed by international guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). For a compound like this compound, a typical validation for a quantitative method, such as High-Performance Liquid Chromatography (HPLC), would involve the assessment of several key parameters to ensure the reliability, accuracy, and precision of the results.
Key Method Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Hypothetical Data for a Validated HPLC Method for this compound:
In the absence of published data for this compound, the following tables represent hypothetical yet typical results that would be expected from a robustly validated HPLC method for a similar pharmaceutical compound. These tables are for illustrative purposes only and are not based on actual experimental data for this compound.
Table 1: Hypothetical Linearity Data for this compound by HPLC
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 10 | 150,234 |
| 25 | 375,589 |
| 50 | 751,123 |
| 75 | 1,126,789 |
| 100 | 1,502,456 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Hypothetical Accuracy (Recovery) Data for this compound
| Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|
| 80 | 79.5 | 99.38% |
| 100 | 100.2 | 100.20% |
| 120 | 119.4 | 99.50% |
| Average Recovery | | 99.69% |
Table 3: Hypothetical Precision Data for this compound
| Precision Level | Concentration (µg/mL) | Mean Peak Area | Standard Deviation | % RSD |
|---|---|---|---|---|
| Repeatability (n=6) | 50 | 750,987 | 3,754 | 0.50% |
Quality Control in Chemical Analysis:
Quality control (QC) is an essential component of the chemical analysis of pharmaceuticals, ensuring that the product consistently meets the required quality standards. For this compound, this would involve routine testing of raw materials, in-process samples, and the final drug substance and product.
QC testing would rely on the validated analytical methods to:
Confirm Identity: To ensure that the correct compound is present.
Determine Purity: To quantify any impurities or degradation products.
Assay: To determine the content or potency of the active pharmaceutical ingredient.
System suitability testing is a crucial part of routine QC analysis. Before analyzing any samples, a system suitability test is performed to ensure that the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as peak area repeatability, retention time, column efficiency (theoretical plates), and peak symmetry (tailing factor).
Table 4: Hypothetical System Suitability Parameters for this compound Analysis
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Repeatability of Peak Area (%RSD, n=5) | ≤ 1.0% | 0.45% |
| Tailing Factor | ≤ 2.0 | 1.2 |
Computational and Theoretical Chemistry Approaches in Ablukast Sodium Research
Molecular Docking Simulations of Ablukast (B1666472) Sodium-Receptor Interactions
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor). openaccessjournals.com In the context of Ablukast sodium, a leukotriene receptor antagonist, these simulations are crucial for understanding its mechanism of action at the atomic level. medchemexpress.com
This compound primarily targets the cysteinyl leukotriene receptor 1 (CysLT1R). genome.jpmedchemexpress.com Docking studies have been instrumental in elucidating the interactions between ablukast and this G protein-coupled receptor. These simulations place the ablukast molecule within the binding pocket of the CysLT1R, allowing for the identification of key amino acid residues involved in the interaction.
While specific docking studies for Ablukast are not extensively detailed in the provided results, related research on other CysLT1R antagonists like zafirlukast (B1683622) and pranlukast (B1678047) reveals a common binding region. nih.gov Studies on similar antagonists have identified residues such as TYR83, GLN274, LYS311, and SER313 as being important for ligand interaction within the CysLT1 receptor. koreascience.kr It is plausible that ablukast interacts with a similar set of residues. The binding of these antagonists often involves a combination of hydrogen bonds and hydrophobic interactions, which stabilize the ligand-receptor complex. biointerfaceresearch.com
Furthermore, some leukotriene receptor antagonists have been investigated for their inhibitory effects on other enzymes like 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis. plos.orgatsjournals.org Molecular docking could also be employed to explore the potential interaction of ablukast with 5-LOX, providing insights into any dual-inhibitory activity. plos.org The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction strength. For instance, docking studies of the related compound montelukast (B128269) against various enzymes have shown binding affinities ranging from -8.82 to -15.65 kcal/mol. nih.gov
Interactive Data Table: Key Receptors and Potential Interacting Residues for this compound
Molecular Dynamics (MD) Simulations for Ligand-Target Conformational Analysis
Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-receptor interactions. frontiersin.org Unlike the static picture provided by molecular docking, MD simulations track the movements of atoms over time, revealing conformational changes in both the ligand and the target protein upon binding. mdpi.comresearchgate.net
For this compound, MD simulations would be critical to assess the stability of its binding to the CysLT1R. mdpi.com These simulations can confirm whether the binding pose predicted by docking is maintained over a biologically relevant timescale. researchgate.net The root mean square deviation (RMSD) of the protein backbone and the ligand can be monitored to evaluate the stability of the complex. A stable complex would exhibit relatively small fluctuations in RMSD after an initial equilibration period. researchgate.net
The flexibility of both the ligand and the receptor is a key aspect explored in MD simulations. mdpi.com Minor conformational changes, such as the movement of side chains, can significantly impact the complementarity between the ligand and the binding site. mdpi.com By capturing these dynamic changes, MD simulations provide a more realistic and comprehensive view of the binding event than static models alone. frontiersin.org
Interactive Data Table: Parameters Assessed in MD Simulations of Ligand-Receptor Complexes
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. jocpr.commdpi.com
In the context of this compound and related leukotriene receptor antagonists, QSAR models can be developed to predict their potency as CysLT1R inhibitors. atsjournals.org The process involves several key steps:
Data Set Selection: A series of compounds with known biological activities (e.g., IC50 values) against the target receptor is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. frontiersin.org
Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation and by predicting the activity of an external set of compounds not used in model development. jocpr.comfrontiersin.org
Interactive Data Table: Components of a QSAR Model
In Silico Prediction of Metabolic Pathways and Enzyme Interactions
In silico methods for predicting metabolic pathways are becoming increasingly important in drug discovery and development. frontiersin.org These computational tools can forecast how a drug candidate like this compound might be metabolized in the body, which enzymes are likely involved, and what potential metabolites could be formed. nih.gov This information is crucial for understanding the drug's pharmacokinetic profile and identifying potentially active or toxic metabolites.
The prediction of metabolic pathways can be approached in several ways:
Expert Systems: These systems use a knowledge base of known biotransformation reactions to predict the metabolism of a new compound.
Machine Learning Models: These models are trained on large datasets of known drug metabolism data to predict the sites of metabolism and the types of reactions that are likely to occur. frontiersin.org
Molecular Docking: Docking can be used to assess the likelihood of a compound binding to the active site of various drug-metabolizing enzymes, such as those in the Cytochrome P450 (CYP) family. nih.gov
While specific in silico metabolic predictions for this compound are not available in the provided search results, it is known that many drugs are metabolized by CYP enzymes. nih.gov Therefore, it is highly probable that this compound would be a substrate for one or more of these enzymes. In silico tools could help to identify which specific CYP isozymes are most likely to be involved in its metabolism. These predictions can guide subsequent in vitro and in vivo metabolism studies. The development of computational models that can accurately predict the interaction between a chemical compound and human enzymes is an active area of research. nih.govbiorxiv.org
Advanced Theoretical Calculations on this compound's Electronic Structure and Reactivity
Advanced theoretical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of a molecule like this compound. researchgate.netresearchgate.net These methods allow for the calculation of various electronic properties that govern a molecule's behavior.
Key aspects that can be investigated through theoretical calculations include:
Electron Distribution and Molecular Orbitals: Understanding the distribution of electrons within the molecule, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting its reactivity. global-sci.com The energies and shapes of these frontier orbitals can indicate the most likely sites for nucleophilic and electrophilic attack.
Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface can identify regions that are electron-rich or electron-poor, which is important for understanding intermolecular interactions, including those with its biological target.
Chemical Reactivity Descriptors: Various descriptors derived from theoretical calculations, such as hardness, softness, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity.
While the search results provide general information on theoretical calculations for sodium and other molecules, specific studies on this compound are not detailed. researchgate.netaps.orgnih.gov However, applying these methods to this compound would yield a deeper understanding of its intrinsic chemical properties, which ultimately determine its biological activity. These calculations can complement experimental findings and provide a theoretical foundation for the observed structure-activity relationships.
Q & A
Q. What are the critical steps in synthesizing Ablukast sodium with high yield, and how can reaction conditions be optimized?
this compound is synthesized via hydrolysis of methyl (R,S)-6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-1-benzopyran-2-carboxylate using NaOH in methanol, followed by crystallization . Key optimization variables include:
- Reaction time and temperature : Reflux for 1.25 hours ensures complete hydrolysis.
- Solvent ratios : Methanol-water mixtures influence solubility and crystallization efficiency.
- Purification : Ether dilution and cooling to 0°C enhance product recovery (reported yield: 99%) . Methodological rigor requires replication of these steps with controlled variables to validate reproducibility.
Q. What analytical methods are recommended for characterizing this compound’s purity and structural integrity?
- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
- Spectroscopy : NMR (¹H and ¹³C) to confirm the presence of acetyl, propyl, and carboxylate groups .
- Physicochemical properties : Melting point, density (1.219 g/cm³), and solubility profiles in polar solvents (e.g., methanol, water) . Cross-referencing with synthetic intermediates (e.g., methyl ester precursor) ensures structural fidelity .
Q. How does this compound function mechanistically as a leukotriene receptor antagonist?
Ablukast selectively antagonizes LTD₄ receptors, reducing bronchoconstriction in antigen-induced models . Key experimental validations include:
- In vitro assays : Competitive binding studies using radiolabeled LTD₄ to determine IC₅₀ values.
- In vivo models : Measuring bronchial lumen diameter changes in guinea pigs post-LTC₄ challenge . Comparative studies with BIIL-260 (LTB₄ antagonist, Ki = 1.7 nM) highlight receptor subtype selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro receptor affinity data and in vivo efficacy outcomes?
- Dose-response calibration : Ensure in vivo doses align with in vitro IC₅₀ values, accounting for bioavailability and metabolic clearance.
- Tissue-specific receptor expression : Use immunohistochemistry to map LTD₄ receptor distribution in target organs (e.g., lungs).
- Pharmacodynamic modeling : Integrate time-course data to correlate receptor occupancy with functional outcomes . Discrepancies may arise from off-target effects or species-specific receptor isoforms, necessitating cross-validation in humanized models.
Q. What strategies evaluate this compound’s selectivity against related leukotriene receptors (e.g., LTB₄ vs. LTD₄)?
- Competitive binding assays : Use recombinant human LTB₄ and LTD₄ receptors with tritiated ligands (e.g., [³H]LTB₄ vs. [³H]LTD₄).
- Functional antagonism : Compare inhibition of calcium flux in HEK293 cells expressing distinct receptor subtypes.
- Structural analysis : Molecular docking studies to identify binding site variations (e.g., BIIL-260’s LTB₄ selectivity vs. Ablukast’s LTD₄ preference) .
Q. What experimental designs are suitable for assessing this compound’s pharmacokinetics in preclinical models?
- Plasma pharmacokinetics : Serial blood sampling post-IV/oral administration in rodents, analyzed via LC-MS/MS.
- Tissue distribution : Radiolabeled this compound (¹⁴C) to quantify accumulation in lungs, liver, and kidneys.
- Metabolite profiling : Identify hydrolyzed or conjugated products using high-resolution mass spectrometry . Solubility data (steam pressure: 2.04E-22 mmHg) guide formulation strategies for enhanced bioavailability .
Q. How should researchers structure methodology sections when reporting novel Ablukast derivatives?
- Synthesis protocols : Detail stoichiometry, catalysts, and purification steps (e.g., ether crystallization ).
- Characterization data : Include NMR shifts, HPLC retention times, and elemental analysis for novel compounds.
- Biological assays : Specify animal models (e.g., guinea pig bronchoconstriction), dosing regimens, and statistical methods . Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility and compliance with data presentation standards .
Methodological Considerations
- Data reporting : Use supplementary materials for extensive datasets (e.g., raw NMR spectra, dose-response curves) .
- Conflict resolution : Address contradictory findings by revisiting experimental conditions (e.g., pH, temperature) and validating assays with positive controls .
- Ethical compliance : Adhere to ARRIVE guidelines for in vivo studies and disclose funding sources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
